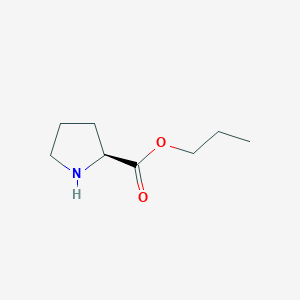

(S)-Propyl pyrrolidine-2-carboxylate

Description

Significance of Pyrrolidine-2-carboxylate Derivatives in Asymmetric Synthesis Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry and a cornerstone of asymmetric catalysis. nih.govnih.govnih.gov Its inherent chirality, when derived from natural amino acids like proline, provides a fundamental framework for controlling the stereochemical outcome of chemical reactions. wikipedia.org Pyrrolidine-2-carboxylate derivatives, which include esters and amides of proline, are of paramount importance in the sub-discipline of organocatalysis—a branch of catalysis that uses small organic molecules to accelerate reactions. nih.govwikipedia.org

The significance of these derivatives lies in their ability to be fine-tuned. By modifying the carboxylic acid group of proline, for instance by converting it to a propyl ester to form (S)-Propyl pyrrolidine-2-carboxylate, researchers can alter the catalyst's properties. organic-chemistry.org These modifications can influence solubility in various organic solvents, steric bulk, and electronic characteristics, which in turn enhances reaction rates, yields, and, most critically, enantioselectivity—the preference for forming one of two mirror-image isomers (enantiomers). organic-chemistry.orgmdpi.com These derivatives are instrumental in key carbon-carbon bond-forming reactions such as the aldol (B89426), Mannich, and Michael reactions, which are fundamental for building the complex molecular architectures found in pharmaceuticals and natural products. wikipedia.orgorganic-chemistry.orgreading.ac.uk The ability to rationally design these catalysts to optimize performance for specific transformations is a major driver of ongoing research. nih.gov

Historical Context of Research on Chiral Pyrrolidine-2-carboxylates

The widespread interest in chiral pyrrolidine-2-carboxylates is a direct extension of the groundbreaking work on proline catalysis. While early examples of proline-catalyzed reactions were reported in the 1970s, the field experienced a renaissance in the early 2000s. wikipedia.orgresearchgate.net Seminal reports demonstrated that the simple, naturally occurring amino acid L-proline could effectively catalyze intermolecular aldol reactions with high enantioselectivity. researchgate.net This discovery ushered in the modern era of organocatalysis.

Soon after, researchers began to explore derivatives of proline to overcome some of its limitations, such as high catalyst loading requirements and poor solubility in many common organic solvents. organic-chemistry.orgmdpi.com This led to the systematic development of various classes of proline derivatives, including proline esters, prolinamides, and prolinol ethers. nih.gov Ester derivatives, such as methyl, ethyl, and propyl pyrrolidine-2-carboxylates, were among the early and logical modifications. The goal was to investigate how changing the steric and electronic nature of the group attached to the carbonyl would impact the transition state of the catalyzed reaction, thereby influencing its efficiency and stereochemical outcome. researchgate.net This historical progression from simple proline to a diverse library of its derivatives highlights a core principle of catalyst development: the iterative refinement of a core structure to achieve greater control and broader applicability in synthesis. nih.gov

Scope and Research Objectives Pertaining to this compound

Research focusing specifically on this compound centers on its role as a building block or organocatalyst. evitachem.com Scientific investigations aim to understand the precise influence of the propyl ester group in comparison to other alkyl esters.

Key research objectives often include:

Direct Comparison in Catalysis: Evaluating the performance of this compound as a catalyst in benchmark asymmetric reactions and comparing the resulting yields and enantiomeric excesses against other proline esters (e.g., methyl, isopropyl, tert-butyl). researchgate.net This allows for a systematic study of how the size of the ester group affects stereoselectivity.

Intermediate in Synthesis: Utilizing the compound as a key chiral intermediate for the construction of more complex molecules. evitachem.comnih.gov Its bifunctional nature—a secondary amine and an ester—allows for a variety of subsequent chemical transformations. evitachem.com

Mechanistic Studies: Probing how the propyl group interacts within the catalytic cycle, for example, through hydrogen bonding or steric shielding in the transition state, to rationalize observed selectivity. mdpi.com

A study involving substituted proline derivatives in the Michael reaction provides a clear example of these objectives. Researchers synthesized a variety of proline esters to explore the effect of the ester substituent on stereoselectivity. While the specific propyl ester was not the top performer in this particular study, its inclusion in the catalyst screen was crucial for building a structure-activity relationship.

For instance, in a representative Michael addition reaction between an aldehyde and a nitro-olefin, the performance of different proline ester catalysts could be compared. The data below illustrates how chemists might evaluate such catalysts.

| Entry | Catalyst (Ester Group) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Methyl | 95 | 75 (R) |

| 2 | Propyl | 93 | 72 (R) |

| 3 | Isopropyl | 93 | 42 (R) |

| 4 | tert-Butyl | 97 | 52 (R) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

134666-85-6 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

propyl (2S)-pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |

InChI Key |

ZEERPIASPMMKRH-ZETCQYMHSA-N |

SMILES |

CCCOC(=O)C1CCCN1 |

Isomeric SMILES |

CCCOC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CCCOC(=O)C1CCCN1 |

Synonyms |

L-Proline, propyl ester (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for S Propyl Pyrrolidine 2 Carboxylate and Its Precursors

Stereoselective Synthesis of (S)-Propyl Pyrrolidine-2-carboxylate

Stereoselective synthesis is paramount for producing this compound, as the biological and chemical properties of the molecule are intrinsically linked to its specific stereoisomeric form. researcher.lifethieme-connect.de The pyrrolidine (B122466) ring is a prevalent scaffold in many natural products and FDA-approved drugs. nih.govwhiterose.ac.uk Consequently, robust and efficient methods that yield high enantiomeric purity are of great interest.

The most direct and common method for synthesizing this compound is through a chiral pool approach, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.com The natural amino acid L-proline, which possesses the required (S)-stereochemistry at the C2 position, is the ideal precursor for this strategy. evitachem.comnih.gov

The synthesis is typically a straightforward esterification reaction between L-proline and propanol (B110389). This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, in a process known as Fischer esterification. The reaction involves protonation of the carboxylic acid group, followed by nucleophilic attack from the propanol, and subsequent elimination of water to form the propyl ester.

One documented synthesis route involves starting with L-proline, which can be esterified to yield this compound with good yields and selectivity. evitachem.com For example, reacting L-proline with chloroacetyl chloride can form N-acylated proline, which can then be further processed. beilstein-journals.org A more direct approach involves heating L-proline in the presence of propanol and an acid catalyst.

Table 1: Representative Chiral Pool Synthesis from L-Proline

| Precursor | Reagent | Catalyst | Product | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| L-Proline | Propanol | Acid (e.g., H₂SO₄) | This compound | Direct esterification, retains existing stereocenter | evitachem.comnih.gov |

| L-Proline | Chloroacetyl chloride | - | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | N-Acylation prior to potential esterification | beilstein-journals.org |

Asymmetric catalysis offers a powerful alternative for constructing the chiral pyrrolidine ring from achiral or prochiral acyclic precursors. These methods establish the crucial C2-stereocenter with high enantioselectivity, guided by a chiral catalyst. nih.govwhiterose.ac.uk This approach is fundamental to total synthesis and provides access to a wide range of substituted pyrrolidines.

Several catalytic strategies have been developed:

Asymmetric [3+2] Cycloadditions: This method involves the reaction of an azomethine ylide with an alkene, catalyzed by a chiral metal complex (e.g., Ag(I) or Cu(I) with chiral ligands) or an organocatalyst. mdpi.comnih.govacs.org The stereochemistry of the resulting pyrrolidine is controlled by the chiral catalyst.

Organocatalytic Intramolecular Aza-Michael Addition: In this approach, a substrate containing both an amine nucleophile and an α,β-unsaturated electrophile is cyclized in the presence of a chiral organocatalyst, such as a chiral phosphoric acid or a diarylprolinol silyl (B83357) ether. whiterose.ac.uknih.gov This "Clip-Cycle" strategy has been used to form variously substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk

Asymmetric Lithiation and Cyclization: The asymmetric deprotonation of N-Boc-pyrrolidine using a chiral lithium amide base, followed by reaction with an electrophile, is a classic method. nih.govwhiterose.ac.uk A related strategy involves the intramolecular cyclization of an acyclic precursor triggered by a chiral base.

Reductive Amination Cascades: A chiral iridacycle complex can catalyze the annulation of racemic diols and primary amines to provide enantioenriched pyrrolidines through a borrowing hydrogen mechanism. organic-chemistry.org

Table 2: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis

| Reaction Type | Catalyst System | Precursors | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Intramolecular aza-Michael | Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amines | Forms substituted pyrrolidines with high enantiomeric excess | whiterose.ac.uk |

| [3+2] Cycloaddition | Chiral BINAP/AgClO₄ complex | Azomethine ylides and maleimides | Quaternary polysubstituted prolines with high diastereoselectivity | nih.gov |

| Oxetane Desymmetrization | Chiral Phosphoric Acid | 3,3-disubstituted oxetanes with amine nucleophile | Pyrrolidines with all-carbon quaternary stereocenters | acs.org |

| Borrowing Hydrogen Annulation | Chiral Iridacycle Complex | Racemic diols and primary amines | Diversely substituted enantioenriched pyrrolidines | organic-chemistry.org |

While direct esterification of L-proline is common, enantioselective esterification strategies become relevant when starting from racemic pyrrolidine-2-carboxylic acid or when aiming for kinetic resolution. These methods typically employ enzymes, which can selectively catalyze the esterification of one enantiomer over the other.

Lipases, a class of hydrolases, are often used for this purpose in organic solvents. rsc.org For instance, an immobilized lipase (B570770) like Candida antarctica lipase B (CalB) could be used to selectively esterify (S)-pyrrolidine-2-carboxylic acid in the presence of its (R)-enantiomer, or to resolve a racemic propyl pyrrolidine-2-carboxylate via selective hydrolysis. The challenge often lies in the low solubility of polar substrates like proline in the non-polar organic solvents typically required for enzyme stability and activity. rsc.org

Another approach is the catalytic asymmetric esterification, although this is less common for this specific transformation. It would involve a chiral catalyst that activates the carboxylic acid or the alcohol in an enantioselective manner.

Total Synthesis Pathways to this compound

Total synthesis involves the construction of the target molecule from simple, achiral starting materials. The asymmetric catalysis methods described in section 2.1.2 form the core of most total synthesis strategies for chiral pyrrolidines. A hypothetical total synthesis could involve an asymmetric Michael addition to create the key C-N and C-C bonds, followed by cyclization and functional group manipulation.

For example, a synthesis could commence with an asymmetric organocatalytic Michael addition of a nitro ester to an α,β-unsaturated aldehyde. nih.gov The resulting chiral adduct contains the necessary stereocenter and functional groups that can be elaborated through reduction of the nitro group and the aldehyde, followed by intramolecular cyclization to form the pyrrolidine ring. The final step would be the esterification with propanol.

Another established pathway is the alkylation of chiral glycine (B1666218) equivalents under phase-transfer catalysis, which can be used to generate enantioenriched α-amino acid derivatives that serve as precursors to the pyrrolidine ring. nih.gov

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles is increasingly important in chemical synthesis to reduce environmental impact. unibo.it For the synthesis of this compound and its precursors, this involves using safer solvents, minimizing waste, and employing catalytic methods. rsc.org

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives like water, or by eliminating the solvent altogether. rsc.orgrsc.org

Aqueous Media: L-proline and its derivatives have been shown to be effective organocatalysts for various reactions, such as aldol (B89426) and Mannich reactions, in aqueous media. acs.orgresearchgate.net Dipeptides of L-proline have also been reported to catalyze enantioselective aldol reactions in water. acs.org This suggests that synthetic steps towards the pyrrolidine core, if designed appropriately, could be performed in water.

Solvent-Free Conditions: Several L-proline-catalyzed reactions have been successfully performed under solvent-free conditions, often with grinding or gentle heating. rsc.orgmdpi.com For instance, the synthesis of 1,5-benzodiazepine derivatives has been catalyzed by a zinc-proline complex under solvent-free conditions, demonstrating the potential for proline-based chemistry without bulk solvents. tandfonline.com Similarly, the synthesis of 3-amino alkylated indoles via a Mannich-type reaction can be catalyzed by L-proline under solvent-free conditions at room temperature. rsc.org Applying these principles, the esterification of L-proline could potentially be achieved using a solid acid catalyst under solvent-free conditions with an excess of propanol serving as both reagent and solvent.

Biocatalysis also aligns with green chemistry principles. The use of enzymes like lipases for esterification can occur in greener solvents such as 2-methyl-2-butanol (B152257) and allows for catalyst recycling. rsc.org

Biocatalytic Routes to this compound

The synthesis of this compound through biocatalytic methods represents a growing area of interest, driven by the demand for greener, more selective, and efficient chemical processes. Biocatalysis utilizes enzymes to perform chemical transformations, often with high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Enzymes, particularly lipases, are widely employed for the synthesis of esters due to their catalytic role in both ester bond formation and hydrolysis. The direct esterification of L-proline with propanol, catalyzed by a suitable lipase, is a primary biocatalytic route to this compound. This reaction is typically conducted in a non-aqueous solvent to shift the equilibrium towards ester synthesis. The choice of enzyme is critical; lipases such as those from Candida antarctica (often immobilized as Novozym 435) are frequently used for their broad substrate specificity and stability in organic media. Studies on the enzymatic synthesis of various esters have shown that parameters such as solvent, temperature, and water removal are crucial for achieving high conversion rates. rsc.org

Another potential biocatalytic approach involves the use of tyrosinase enzymes. Research has demonstrated that tyrosinase isolated from Agaricus bisporus can oxidize phenols to highly reactive o-quinone intermediates, which then couple selectively to N-terminal proline residues of proteins. berkeley.edu While this specific application is for protein modification, it highlights the potential of enzymes to activate and functionalize the proline scaffold, which could be adapted for small molecule synthesis.

Furthermore, the broader field of biocatalysis offers insights into constructing the pyrrolidine ring itself. For instance, laccase from Myceliophthora thermophila has been used in the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. nih.gov This demonstrates the capability of enzymes to catalyze complex cyclization reactions with high stereocontrol, a principle that could be applied to novel synthetic pathways for proline derivatives.

Optimization of Reaction Conditions for Enhanced Enantiopurity and Yield

Achieving high enantiopurity and yield is paramount in the synthesis of chiral molecules like this compound. This requires meticulous optimization of various reaction parameters.

Temperature and Pressure Effects on Stereoselectivity

Temperature is a critical parameter that can significantly influence both the rate of reaction and the stereoselectivity of the product. In many asymmetric syntheses, lower temperatures are favored to enhance enantioselectivity. This is because the transition states leading to the two different enantiomers may have a smaller energy difference, which can be better discriminated at lower thermal energy.

For example, in the synthesis of 4-substituted proline scaffolds via phase-transfer catalysis, the reaction temperature was found to be crucial. nih.gov A study exploring the alkylation of a glycine derivative to form a proline precursor noted that while yields decreased dramatically below -20 °C, a significant loss in enantioselectivity was observed at temperatures above 0 °C. nih.gov The optimal balance was achieved at -20 °C, yielding a 95:5 enantiomeric ratio. nih.gov This illustrates a common trade-off between reaction kinetics and stereocontrol that must be carefully managed.

Table 1: Effect of Temperature on Enantioselectivity in Proline Derivative Synthesis

| Temperature (°C) | Enantiomeric Ratio (e.r.) | Yield (%) | Reference |

| > 0 | Significant loss of enantioselectivity | - | nih.gov |

| -20 | 95:5 | 71 | nih.gov |

| < -20 | - | Dramatic decrease | nih.gov |

Pressure is another parameter that can be manipulated, particularly in reactions involving gases, such as hydrogenation. In the rhodium-catalyzed asymmetric hydrogenation of olefins, increasing the hydrogen pressure from 1 bar to 20 bar allowed for a significant reduction in catalyst loading while maintaining excellent enantioselectivity. mdpi.com This suggests that for synthetic routes involving hydrogenation steps, optimizing pressure can lead to a more efficient and economical process without compromising the stereochemical outcome. mdpi.com

Catalyst Loading and Ligand Design in Asymmetric Synthesis

The heart of asymmetric synthesis lies in the design of the chiral catalyst, which includes the metal center and, crucially, the chiral ligand. The structure of the ligand creates a chiral environment around the catalytic center, directing the stereochemical course of the reaction.

Significant research has been dedicated to developing novel ligands for the synthesis of chiral pyrrolidine-containing compounds. For instance, a series of chiral pyrrolidine-substituted ferrocene-derived ligands have been synthesized and tested in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters. mdpi.com The electronic and steric properties of the ligand, modified by changing substituents on the phosphine (B1218219) groups, had a profound impact on the enantioselectivity.

The amount of catalyst used, or catalyst loading, is another key variable. Higher catalyst loading can increase reaction rates but also adds to the cost and can complicate product purification. Optimization studies aim to find the lowest possible catalyst loading that still provides high conversion and enantioselectivity within a reasonable timeframe. In one study, by optimizing the ligand structure and reaction pressure, the catalyst loading for a rhodium-catalyzed hydrogenation could be lowered to just 0.02 mol% while still achieving a 99.5% enantiomeric excess (ee). mdpi.com

Table 2: Influence of Ligand Design and Catalyst Loading on Enantioselectivity

| Ligand | Catalyst Loading (mol%) | H2 Pressure (bar) | Conversion (%) | ee (%) | Reference |

| L6 | 1 | 1 | >99 | 97.2 | mdpi.com |

| L7 | 1 | 1 | >99 | 99.5 | mdpi.com |

| L7 | 0.02 | 20 | >99 | 99.5 | mdpi.com |

The development of organocatalysts, which are metal-free small organic molecules, has also provided powerful tools for pyrrolidine synthesis. Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been shown to be highly effective in enantioselective Michael additions, achieving up to >99% ee. rsc.org The design of these catalysts, often derived from natural amino acids like proline itself, is a continuous area of research to improve their activity and selectivity.

Scale-Up Considerations for this compound Production for Research Purposes

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, gram-scale production suitable for extensive research requires careful consideration of several practical factors. researchgate.net While not aimed at industrial-scale manufacturing, producing multi-gram quantities for research necessitates a robust, reliable, and efficient process.

Key considerations include:

Starting Material Availability and Cost: The synthesis must begin from readily available and affordable starting materials. L-proline, a natural amino acid, is an ideal chiral precursor for this compound as it is available in large quantities and is relatively inexpensive. nih.gov

Process Robustness and Safety: Reactions that are sensitive to trace amounts of air or moisture, or that require cryogenic temperatures, can be challenging to scale up. The ideal process should be tolerant of minor variations in conditions. Reagents should be safe to handle in larger quantities, and exothermic reactions must be managed with appropriate cooling to prevent thermal runaways.

Reaction Time and Throughput: Long reaction times can become a bottleneck in a multi-step synthesis. Optimizing conditions to shorten reaction times without sacrificing yield or purity is essential for efficient production.

Purification Methods: Purification by column chromatography, while common in the lab, can be cumbersome and time-consuming for large quantities of material. Developing a synthesis that yields a product pure enough to be isolated by crystallization or distillation is highly desirable for scale-up. For example, the acetophenone-catalyzed decarboxylation of proline to produce pyrrolidine highlights practical challenges in distillation and separation that can lead to yield loss on a larger scale. youtube.com

Green Chemistry Metrics: Even for research-scale production, considering the environmental impact is important. Minimizing solvent use, reducing waste (as measured by metrics like the E-factor), and using less toxic reagents contribute to a more sustainable and scalable process. rsc.org

A scalable synthesis of a complex proline-based dipeptide mimetic highlighted the importance of robust key steps, such as a Ru-catalyzed ring-closing metathesis, and the practical need for chromatographic separation of diastereomers, which can be a significant challenge on a larger scale. researchgate.net

Applications of S Propyl Pyrrolidine 2 Carboxylate in Asymmetric Synthesis

Role as a Chiral Auxiliary in Enantioselective Transformations

As a chiral auxiliary, (S)-propyl pyrrolidine-2-carboxylate and its derivatives play a crucial role in directing the stereochemical outcome of chemical reactions. By temporarily incorporating this chiral moiety into a substrate, one can influence the approach of a reagent, leading to the preferential formation of one enantiomer over the other. The auxiliary is typically removed in a subsequent step, having fulfilled its role in establishing the desired stereocenter.

Michael Additions Mediated by this compound Derivatives

Derivatives of this compound are effective in mediating asymmetric Michael additions, a key carbon-carbon bond-forming reaction. In these transformations, the secondary amine of the pyrrolidine (B122466) ring reacts with a donor molecule, such as a ketone or aldehyde, to form a chiral enamine intermediate. This enamine then adds to a Michael acceptor in a stereocontrolled fashion. The inherent chirality of the pyrrolidine scaffold dictates the facial selectivity of the addition, resulting in a product with high enantiomeric excess. For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent yields and enantioselectivities (up to >99% ee) in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org

The development of benzoylthiourea-pyrrolidine catalysts has also proven effective for the asymmetric Michael addition of ketones to chalcones, affording products with high diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 94% ee) under mild reaction conditions. nih.gov The bifunctional nature of these catalysts, where the pyrrolidine provides the chiral environment and the thiourea (B124793) moiety activates the Michael acceptor through hydrogen bonding, is key to their success.

| Donor | Acceptor | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| Nitromethane | α,β-Unsaturated Aldehydes | cis-2,5-disubstituted pyrrolidine | - | >99% | up to 91% |

| Ketones | Chalcones | Benzoylthiourea-pyrrolidine | up to 99:1 | up to 94% | High |

Aldol (B89426) Reactions Catalyzed by this compound Frameworks

The pyrrolidine framework derived from this compound is a cornerstone of many organocatalysts for asymmetric aldol reactions. Similar to Michael additions, the reaction proceeds through a chiral enamine intermediate formed from a ketone donor and the pyrrolidine catalyst. This enamine then reacts with an aldehyde acceptor. The stereochemical outcome is controlled by the catalyst's structure, which directs the approach of the aldehyde.

Proline and its derivatives have been shown to catalyze direct asymmetric aldol reactions between ketones and α-unsubstituted aldehydes, yielding aldol products with up to 95% enantiomeric excess. researchgate.net The development of proline mimetics, such as N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, has led to highly enantio- and diastereoselective anti-aldol reactions, achieving greater than 99:1 dr and up to >99% ee. nih.gov These catalysts often operate efficiently at low catalyst loadings and in environmentally friendly solvents, including water. nih.govnih.gov The ester group in this compound can be readily modified to tune the catalyst's steric and electronic properties, thereby optimizing selectivity and reactivity for specific substrates.

| Ketone | Aldehyde | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Various Ketones | α-Unsubstituted Aldehydes | Proline | - | up to 95% |

| Various Ketones | Various Aldehydes | N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | >99:1 | >99% |

Mannich Reactions Utilizing this compound as a Stereocontrol Element

In asymmetric Mannich reactions, this compound and its derivatives serve as effective stereocontrol elements. The reaction involves the addition of an enolizable carbonyl compound (the donor) to an imine (the acceptor), creating a β-amino carbonyl compound. The pyrrolidine catalyst activates the donor by forming a chiral enamine, which then adds to the imine with high facial selectivity.

Research has shown that the position of the carboxylic acid group on the pyrrolidine ring significantly influences the stereochemical outcome. While catalysts with a carboxylate at the 2-position, such as proline and its esters, typically favor the formation of syn-diastereomers, moving the carboxylate to the 3-position can lead to a complete reversal of diastereoselectivity, favoring the anti-product. researchgate.net For example, (R)-3-pyrrolidinecarboxylic acid has been shown to be an efficient catalyst for the reaction of ketones with α-imino esters, affording anti-Mannich products with up to >99:1 dr and 99% ee. nih.gov This highlights the tunability of the pyrrolidine scaffold for achieving specific stereochemical outcomes in Mannich reactions.

| Donor | Acceptor (Imine) | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Aldehydes | α-Imino Esters | (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | up to 99:1 (anti/syn) | up to >99% |

| Ketones | α-Imino Esters | (R)-3-pyrrolidinecarboxylic acid | >99:1 (anti/syn) | up to 99% |

Utilization as a Chiral Building Block in Natural Product Synthesis

Beyond its role as a transient chiral auxiliary, this compound serves as a valuable chiral building block, or "chiron," for the synthesis of complex natural products and other chiral molecules. In this capacity, the entire pyrrolidine ring system, with its defined stereochemistry, is incorporated into the final target molecule.

Incorporation into Alkaloid Structures

The pyrrolidine ring is a common structural motif in a wide variety of alkaloids, many of which exhibit significant biological activity. nih.gov this compound, being derived from L-proline, provides a readily available, enantiomerically pure starting material for the construction of these complex molecules. The synthesis of pyrrolidine-containing alkaloids often involves the elaboration of the functional groups on the pyrrolidine ring. For example, the carboxylate group can be reduced to an alcohol, converted to an amide, or used in coupling reactions to build more complex side chains. The secondary amine can be alkylated or acylated as part of the strategy to construct the final alkaloid skeleton. The synthesis of pyrrolidine alkaloid precursors has been achieved through enamine-mediated Mannich reactions, demonstrating a scalable approach to these key intermediates. rsc.org

Synthesis of Chiral Heterocyclic Compounds

The versatility of this compound extends to the synthesis of a broad range of chiral heterocyclic compounds beyond alkaloids. emorychem.science Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic carboxylate (which can be transformed into other functional groups), makes it a powerful synthon for constructing various ring systems. For instance, it can be used in the synthesis of pyrrolidinediones, which are intermediates in the preparation of medicinally relevant compounds. researchgate.net Furthermore, the synthesis of new chiral pyrrolidines from readily available starting materials highlights the ongoing development of this class of compounds for applications in organocatalysis and medicinal chemistry. nih.gov The ability to introduce substituents at various positions on the pyrrolidine ring, often with high stereocontrol, allows for the generation of diverse libraries of chiral heterocyclic molecules for biological screening and other applications.

Application in the Development of New Catalytic Systems

The rigid, chiral scaffold of this compound and its parent acid, L-proline, is a cornerstone in the development of novel catalytic systems for asymmetric reactions. Its structure has been extensively modified to create highly effective ligands for metal catalysis and to serve as the foundational framework for a wide array of organocatalysts.

Ligand Design for Metal-Catalyzed Asymmetric Reactions

Derivatives of this compound are highly valued as chiral ligands that can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the carboxylate group (or its derivatives) can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This chelation restricts the conformational flexibility of the catalytic complex, which is crucial for achieving high enantioselectivity.

A notable example is the use of (S)-N-methylpyrrolidine-2-carboxylate, a closely related derivative, as an efficient ligand in copper-catalyzed Goldberg-type N-arylation reactions. researchgate.net This system has proven effective for the cross-coupling of various amides with aryl halides under relatively mild conditions, producing N-arylamides, which are important structural motifs in pharmaceuticals and materials science, in good to high yields. researchgate.netnih.gov The success of this ligand highlights how simple modifications to the proline scaffold can lead to robust catalytic systems. researchgate.net The pyrrolidine-based ligand facilitates the crucial C-N bond-forming step with high efficiency, demonstrating its utility in creating complexes for cross-coupling reactions. nih.govnih.gov

Table 1: Copper-Catalyzed N-Arylation of 2-Pyrrolidone with Aryl Iodides Using (S)-N-methylpyrrolidine-2-carboxylate Ligand

| Entry | Aryl Iodide | Yield (%) |

|---|---|---|

| 1 | Iodobenzene | 92 |

| 2 | 1-Iodo-4-methylbenzene | 95 |

| 3 | 1-Iodo-4-methoxybenzene | 96 |

| 4 | 1-Chloro-4-iodobenzene | 85 |

| 5 | 1-Iodo-2-methylbenzene | 88 |

Reaction Conditions: 2-pyrrolidone, aryl iodide, CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), K₃PO₄, toluene, reflux. Data sourced from related studies on copper-catalyzed N-arylations. researchgate.net

Organocatalytic Applications of this compound Scaffolds

The pyrrolidine scaffold, epitomized by proline and its derivatives like this compound, is central to the field of asymmetric organocatalysis. nih.gov Proline itself can catalyze a range of transformations by forming nucleophilic enamines with carbonyl compounds. The carboxylic acid group then acts as an internal Brønsted acid to activate the electrophile via hydrogen bonding, directing its approach to a specific face of the enamine. nih.gov

Building on this principle, researchers have developed a vast library of more sophisticated organocatalysts by modifying the pyrrolidine scaffold. nih.gov For instance, converting the carboxylate group into an amide (prolinamide) allows for the introduction of various substituents that can fine-tune the catalyst's steric and electronic properties. researchgate.net These modifications can enhance solubility, stability, and catalytic activity, often leading to superior enantioselectivities compared to proline alone. nih.govresearchgate.net Dipeptide-type catalysts incorporating a proline unit have also been shown to be highly effective, demonstrating that the fundamental pyrrolidine structure is a privileged scaffold for creating complex catalytic systems. nih.gov These catalysts are instrumental in promoting key C-C bond-forming reactions such as asymmetric aldol and Michael reactions. nih.govwhiterose.ac.uk

Precursor for Advanced Chiral Reagents

This compound is a valuable chiral building block, serving as a starting material for the synthesis of more complex and advanced chiral reagents, auxiliaries, and pharmaceutical intermediates. evitachem.commdpi.com Its inherent stereochemistry, derived from the chiral pool, is transferred through synthetic sequences to the final target molecule, avoiding the need for costly resolution steps or complex asymmetric syntheses from achiral precursors. mdpi.com

The bifunctional nature of the molecule—a secondary amine and an ester—provides two distinct handles for chemical modification. evitachem.com The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, yielding (S)-prolinol. (S)-prolinol is a key starting material for many chiral ligands and catalysts, including the highly successful diarylprolinol silyl (B83357) ether organocatalysts. nih.gov The secondary amine can be N-alkylated or acylated to introduce a wide variety of functional groups, further expanding its synthetic utility. evitachem.com This versatility has made proline derivatives indispensable in the synthesis of numerous biologically active compounds, including antiviral agents like ledipasvir (B612246) and antibiotics such as Ertapenem. mdpi.commdpi.com

Stereoselective Transformations Facilitated by this compound

The fixed (S)-configuration at the C2 position of the pyrrolidine ring is a powerful tool for directing the stereochemical outcome of chemical reactions. When used as a chiral auxiliary or as part of a larger molecule, the pyrrolidine scaffold creates a well-defined three-dimensional environment that biases the approach of incoming reagents to one face of the reacting center. evitachem.com

This stereodirecting effect is evident in diastereoselective nucleophilic additions to derivatives of this compound. For example, the enamine formed from a ketone and the pyrrolidine's secondary amine will have a strong facial bias due to the steric hindrance imposed by the propyl carboxylate group, leading to highly stereoselective alkylation or addition reactions. evitachem.com

Furthermore, advanced synthetic strategies leverage the pyrrolidine core to achieve remarkable levels of stereocontrol. Recent work has demonstrated the use of N-Boc-D-proline (the enantiomer of the parent acid) in a stereoselective C(sp³)–H activation and arylation strategy to synthesize complex (2S,3R)-3-carboxyphenyl-pyrrolidine-2-carboxylic acid analogs. nih.govnih.gov This method allows for the concise and fully stereoselective construction of highly substituted pyrrolidine systems, showcasing the profound influence of the inherent chirality of the starting material on the final product's structure. nih.gov

Mechanistic and Kinetic Investigations of Reactions Involving S Propyl Pyrrolidine 2 Carboxylate

Elucidation of Reaction Pathways and Transition States

The generally accepted mechanism for reactions catalyzed by proline and its derivatives, such as the aldol (B89426) or Mannich reactions, proceeds through an enamine intermediate. wikipedia.org The catalytic cycle involves the reaction of the secondary amine of the pyrrolidine (B122466) ring with a ketone or aldehyde donor to form an enamine, which then acts as a nucleophile. This enamine attacks an electrophilic acceptor, followed by hydrolysis to release the product and regenerate the catalyst. anu.edu.aulibretexts.org

Theoretical and computational studies have been instrumental in mapping these reaction pathways. nih.govacs.org The carboxylic acid group (or its ester derivative) plays a critical role, often participating in hydrogen bonding to stabilize the transition state and control the stereochemical outcome. acs.orgnih.gov

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been vital in detecting and characterizing the transient species formed during catalysis. In studies of proline-catalyzed reactions, ¹H NMR has been used to observe covalent intermediates formed from the reaction of ketones with proline. nih.gov

One significant finding is the detection of oxazolidinones, which are formed in a reversible, parasitic equilibrium between the ketone and the catalyst. nih.govpnas.org While these oxazolidinones are readily formed and can be observed by NMR, they are considered off-pathway intermediates and not part of the main catalytic cycle leading to the desired product. nih.govwikipedia.org Under typical reaction conditions, the concentration of the key enamine or iminium ion intermediates is often too low for direct detection by standard NMR techniques. nih.gov However, their existence is strongly supported by indirect evidence and isotopic labeling studies.

Isotopic labeling is a powerful technique for tracing the movement of atoms through a reaction sequence, providing definitive evidence for proposed mechanisms. wikipedia.orgcreative-proteomics.com In the context of proline-catalyzed reactions, isotopic labeling has been used to confirm the involvement of the enamine mechanism.

A key experiment involved conducting the Hajos–Parrish–Eder–Sauer–Wiechert reaction in the presence of ¹⁸O-enriched water (H₂¹⁸O). nih.gov According to the proposed enamine mechanism, the oxygen atom of the ketone's carbonyl group is exchanged with oxygen from water during the formation and hydrolysis of the enamine. Gas chromatography-mass spectrometry (GC-MS) analysis of the product revealed the incorporation of the ¹⁸O label into the side-chain carbonyl group, providing strong evidence for the enamine pathway. nih.gov Deuterium labeling has also been employed to probe kinetic isotope effects, shedding light on the rate-determining steps of the reaction. nih.gov

Kinetic Analysis of Asymmetric Reactions Catalyzed or Mediated by (S)-Propyl Pyrrolidine-2-carboxylate

Kinetic studies provide quantitative insight into reaction rates, the influence of reactant concentrations, and the energetic barriers of a reaction. For proline-catalyzed asymmetric reactions, kinetic analysis helps to understand catalyst efficiency and the factors controlling stereoselectivity.

Reaction Progress Kinetic Analysis (RPKA) has been a valuable tool for determining the rate laws of proline-mediated reactions. nih.govrsc.org For the intermolecular aldol reaction, kinetic studies have shown that the reaction rate is dependent on the concentrations of both the ketone donor and the aldehyde electrophile. nih.gov This finding is significant as it implies that the formation of the enamine intermediate is not the sole rate-determining step. nih.gov

The rate law for the proline-catalyzed aldol addition of acetone to substituted benzaldehydes has been defined, providing a quantitative description of the catalytic system. rsc.org In some intramolecular reactions, the reaction has been found to be second-order with respect to the proline catalyst, suggesting the involvement of two proline molecules in the transition state, potentially with one acting as a proton transfer shuttle. acs.org However, for many intermolecular variants, evidence points to the involvement of only a single proline molecule in the key C-C bond-forming transition state. nih.gov

Table 1: Kinetic Data for Proline-Catalyzed Aldol Reaction of Cyclohexanone with Various Benzaldehydes

| Aldehyde Substituent (X) | Hammett Constant (σ⁺) | Relative Rate Constant (kX/kH) | Relative Equilibrium Constant (KX/KH) |

|---|---|---|---|

| 4-NO₂ | 0.79 | 2.50 | 3.00 |

| 3-Cl | 0.37 | 1.50 | 1.75 |

| 4-Cl | 0.11 | 1.10 | 1.20 |

| H | 0.00 | 1.00 | 1.00 |

| 4-Me | -0.31 | 0.70 | 0.75 |

| 4-OMe | -0.78 | 0.50 | 0.55 |

Data derived from studies on proline-catalyzed aldol reactions, illustrating the electronic effects of aldehyde substituents on reaction kinetics and equilibrium. rsc.orgresearchgate.net

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a key parameter in understanding reaction kinetics. While experimental determination of activation parameters for reactions catalyzed by this compound is not widely reported, computational methods, such as Density Functional Theory (DFT), have provided valuable estimates for the parent proline system. anu.edu.aumdpi.com

DFT calculations have been used to model the transition states of the C-C bond-forming step. anu.edu.au These calculations provide the relative energies of different stereochemical pathways, helping to explain the observed enantioselectivity. The activation barriers are influenced by factors such as solvent and the electronic nature of the substrates. For instance, the presence of water or methanol (B129727) as a co-additive has been shown through DFT calculations to stabilize the transition state, thereby lowering the activation energy and enhancing the reaction rate. mdpi.com The experiments have also highlighted the reversible nature of the proline-catalyzed aldol reaction, meaning that both kinetic and thermodynamic factors influence the final product distribution. rsc.orgnih.gov

Stereochemical Models for Explaining Enantioselectivity

The high degree of enantioselectivity achieved with catalysts like this compound is explained by well-established stereochemical models that describe the geometry of the rate- and stereo-determining transition state.

The most widely accepted model is the Houk-List model, which proposes a chair-like, six-membered cyclic transition state analogous to the Zimmerman-Traxler model for aldol reactions. wikipedia.orgnih.govrsc.org In this model for the aldol reaction, the enamine formed from the catalyst and the ketone attacks the aldehyde. The key features of this transition state are:

Intramolecular Hydrogen Bonding: The carboxylic acid (or ester) group of the proline catalyst forms a hydrogen bond with the oxygen of the aldehyde's carbonyl group. This interaction activates the aldehyde, stabilizes the transition state, and rigidly holds the components in a specific orientation. nih.govacs.org

Steric Repulsion: The bulky substituent on the aldehyde preferentially occupies an equatorial position in the chair-like transition state to minimize steric hindrance.

Favored Facial Attack: The pyrrolidine ring effectively shields one face of the enamine nucleophile. Consequently, the aldehyde electrophile preferentially attacks from the less hindered face (the si-face), leading to the observed enantiomer. libretexts.orgrsc.org

This model successfully predicts the absolute stereochemistry of the major product in a wide range of proline-catalyzed reactions, including aldol, Mannich, and α-amination reactions. rsc.orgnih.gov Refinements to this model have been proposed for different reaction types, such as Michael additions, where the nature of the hydrogen bonding may vary depending on the reaction conditions. nih.gov

Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral catalyst selectively interacts with one enantiomer of a chiral substrate or directs the formation of a specific enantiomer of a product from a prochiral substrate. For pyrrolidine-based catalysts, this recognition is governed by the formation of diastereomeric transition states with significantly different energy levels.

In catalysis by this compound, the primary site of interaction is the secondary amine, which reacts with a carbonyl substrate (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. The stereochemistry of this enamine is dictated by the (S)-configuration of the pyrrolidine ring. The bulky propyl ester group, along with the rigid five-membered ring, creates a defined chiral environment. This steric hindrance forces the incoming electrophile to approach the enamine from the less hindered face, leading to the preferential formation of one enantiomer of the product.

Unlike L-proline, where the carboxylic acid group plays a crucial role in orienting the electrophile via hydrogen bonding, this compound lacks this functionality. researchgate.net Consequently, chiral recognition relies primarily on non-covalent interactions such as steric repulsion and van der Waals forces between the catalyst's chiral scaffold (including the propyl group) and the substrates in the transition state. The leading mechanism for chiral recognition is often dependent on factors like inclusion, steric effects, or potential pi-pi interactions rather than dominant hydrogen bonding from the carboxyl group. researchgate.net

Substrate-Catalyst Interactions in Asymmetric Inductions

The formation of the product's stereochemistry is determined in the rate- and enantio-determining C-C bond-forming step. beilstein-journals.org The interaction between the chiral enamine (formed from the catalyst and the nucleophilic substrate) and the electrophilic substrate is critical for asymmetric induction.

The generally accepted mechanism for proline-catalyzed reactions, which serves as a model, involves a Zimmerman-Traxler-like transition state. beilstein-journals.org In the case of this compound, the secondary amine forms an enamine with a donor ketone or aldehyde. This enamine then attacks the acceptor aldehyde. The stereochemical outcome is dictated by the facial selectivity of this attack, which is controlled by the catalyst's structure.

The propyl ester group influences the conformation of the transition state assembly. Its size and orientation can create steric bias, favoring a specific geometry that minimizes unfavorable interactions. While L-proline utilizes its carboxylic acid as an internal Brønsted acid to activate the electrophile and stabilize the transition state through a hydrogen-bonded cyclic arrangement, the propyl ester derivative cannot perform this dual role. researchgate.netacs.org Asymmetric induction is therefore primarily governed by the steric environment established by the pyrrolidine ring and its substituents.

| Catalyst | Reaction Type | Substrates | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

| (S)-Proline | Aldol | Cyclohexanone + 4-Nitrobenzaldehyde | DMSO | 95:5 | 99 |

| (S)-Proline Methyl Ester | Aldol | Cyclohexanone + 4-Nitrobenzaldehyde | DMSO | 10:90 | 65 |

| (S)-Proline | Aldol | Acetone + 4-Nitrobenzaldehyde | Neat | - | 70 |

| (S)-Proline Methyl Ester | Aldol | Acetone + 4-Nitrobenzaldehyde | Neat | - | 2 |

This table presents representative data for aldol reactions catalyzed by (S)-Proline versus its methyl ester to illustrate the significant impact of esterification on stereoselectivity. Data for the propyl ester is inferred to follow similar trends due to the absence of the carboxylic acid functionality.

Solvent Effects on Reaction Mechanism and Stereocontrol

Solvent choice has a profound impact on the kinetics and stereoselectivity of reactions catalyzed by proline derivatives. acs.orgnih.gov The solvent can influence the stability of intermediates and transition states, alter the catalyst's conformation, and participate directly in the reaction mechanism.

For catalysts like this compound, which lack the zwitterionic character of proline, solubility in a wider range of organic solvents is improved. The reaction's stereochemical outcome can vary significantly with solvent polarity and hydrogen-bonding ability.

Aprotic Nonpolar Solvents (e.g., Hexane (B92381), Toluene): In these solvents, the transition state is less stabilized, which can lead to lower reaction rates. However, the defined steric environment of the catalyst may be more pronounced, potentially leading to high stereoselectivity.

Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): These solvents can stabilize charged intermediates and transition states, often accelerating the reaction. For proline itself, DMSO is known to enhance enantioselectivity. acs.org For the propyl ester, polar aprotic solvents can influence the conformational equilibrium of the catalyst and the transition state assembly through dipole-dipole interactions.

Protic Solvents (e.g., Methanol, Water): Protic solvents can compete with the substrates for hydrogen bonding to the catalyst's amine or the carbonyl oxygen of the ester. This can disrupt the organized transition state, often leading to a decrease in enantioselectivity. nih.gov

The sensitivity of a reaction's enantiomeric ratio (er) to solvent variation is a key indicator of the mechanism. For instance, in proline-catalyzed aldol reactions, the er can range from 65:35 in hexane to 95:5 in DMSO, highlighting the critical role of the solvent microenvironment. nih.gov

Influence of Additives and Co-catalysts on Reaction Kinetics and Stereoselectivity

Additives and co-catalysts can significantly modify the performance of an organocatalyst by interacting with the catalyst, substrates, or intermediates. These interactions can be covalent or non-covalent, leading to accelerated rates and enhanced stereoselectivities.

In the context of catalysis by this compound, potential additives include:

Brønsted or Lewis Acids: Since the catalyst lacks an internal acid function, an external acid could serve to activate the electrophile. However, care must be taken as acids can also protonate the catalytic secondary amine, forming an unreactive ammonium salt.

Water: Small amounts of water can sometimes accelerate proline-catalyzed reactions by facilitating proton transfer in the rate-determining step. However, excess water can be detrimental, leading to catalyst inhibition and reduced enantioselectivity.

Chiral Additives: The use of a second chiral molecule, such as an imidazole derivative, can lead to the formation of a supramolecular complex with the primary catalyst. This complex can create a more rigid and selective catalytic environment, thereby improving the efficiency and stereoselectivity of the reaction. rsc.org

Diols: In some L-proline catalyzed aldol reactions, the addition of diols has been shown to accelerate the reaction. researchgate.net This effect may arise from the formation of hydrogen-bonded networks that assist in the catalytic cycle.

Kinetic studies involving additives often reveal changes in the reaction order with respect to the catalyst or substrates, providing insight into the formation of new catalytic species and altered reaction pathways.

Derivatization and Structural Modification Strategies of S Propyl Pyrrolidine 2 Carboxylate

Modifications at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a primary site for derivatization, readily undergoing reactions such as N-alkylation and N-acylation to introduce a wide range of substituents.

N-Alkylation and Acylation Reactions

N-alkylation introduces an alkyl group onto the nitrogen atom, which can be achieved using various alkylating agents. While specific examples for the propyl ester are not extensively documented, the reactivity is analogous to other proline esters. For instance, reductive amination is a common method for N-alkylation. This involves the reaction of the proline ester with an aldehyde or ketone in the presence of a reducing agent.

N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide linkage. This is a fundamental transformation for creating peptide bonds or introducing other functional moieties. For example, the N-acylation of L-proline with chloroacetyl chloride is a key step in the synthesis of precursors for dipeptidyl peptidase IV (DPP-IV) inhibitors. beilstein-journals.org The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org

A variety of N-acylamino acid esters can be prepared through different synthetic routes. One method involves the reaction of a carbonic acid amide with a glyoxalmonoacetal derivative in the presence of a carboxylic acid. evitachem.com

| Reactants | Reagents | Product | Yield | Reference |

| L-proline, Chloroacetyl chloride | THF, reflux | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | 81% | beilstein-journals.org |

| Carbonic acid amide, Glyoxalmonoacetal derivative | Carboxylic acid | N-acylamino acid ester | - | evitachem.com |

Table 1: Examples of N-Acylation Reactions of Proline and Related Compounds

Formation of N-Substituted Pyrrolidine-2-carboxylates

The synthesis of N-substituted pyrrolidine-2-carboxylates is crucial for developing new therapeutic agents and catalysts. These derivatives can be prepared by direct N-alkylation or N-acylation of (S)-propyl pyrrolidine-2-carboxylate. The nitrogen atom's nucleophilicity allows for reactions with a variety of electrophiles. rroij.com

For instance, N-substituted pyrrolidine-2-carboxamides have been synthesized as potential anticonvulsant agents. rsc.org The synthesis typically starts with the conversion of L-proline to its acid chloride, followed by reaction with a substituted aniline. rsc.org While this example starts from the carboxylic acid, the resulting N-substituted pyrrolidine could then be esterified to the propyl ester.

Another approach involves the palladium-catalyzed reductive N-alkylation of glutamic acid, which after lactamization and decarboxylation, yields N-alkyl-2-pyrrolidones. nih.gov This highlights a method for creating N-substituted pyrrolidine cores that could be adapted for the synthesis of N-substituted proline esters.

| Starting Material | Reaction | Product | Application | Reference |

| L-proline | Conversion to acid chloride, then reaction with substituted anilines | N-(substituted phenyl) pyrrolidine-2-carboxamide | Anticonvulsant agents | rsc.org |

| Glutamic acid | Pd-catalyzed reductive N-alkylation, lactamization, decarboxylation | N-alkyl-2-pyrrolidones | Bio-based solvents | nih.gov |

Table 2: Synthesis of N-Substituted Pyrrolidine Derivatives

Functionalization of the Pyrrolidine Ring System

Beyond the nitrogen atom, the carbon framework of the pyrrolidine ring can also be functionalized, allowing for the introduction of various substituents and the creation of additional stereocenters.

Regioselective Halogenation and Hydroxylation

Regioselective functionalization of the pyrrolidine ring is a powerful tool for creating complex molecular architectures. While direct halogenation or hydroxylation of this compound is not widely reported, methods developed for related systems are informative.

For instance, regioselective halogenation of arenes and heterocycles can be achieved using N-halosuccinimides in fluorinated alcohols, suggesting a potential strategy for modifying pyrrolidine derivatives with aromatic substituents. sigmaaldrich.com More specifically, the regioselective halogenation of pyridine (B92270) N-oxide provides access to 2-halo-substituted pyridines, which are important pharmaceutical intermediates. mdpi.com

Biocatalytic hydroxylation offers a highly regio- and stereoselective method for functionalizing the pyrrolidine ring. For example, the microorganism Sphingomonas sp. HXN-200 has been used for the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones to afford enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones. researchgate.net This enzymatic approach could potentially be applied to this compound or its derivatives.

| Substrate | Reagent/Catalyst | Product | Key Feature | Reference |

| Arenes/Heterocycles | N-Halosuccinimides, Fluorinated alcohol | Halogenated arenes/heterocycles | High regioselectivity | sigmaaldrich.com |

| Pyridine N-oxide | Halogenating agent | 2-Halo-substituted pyridines | High regioselectivity | mdpi.com |

| N-substituted pyrrolidin-2-ones | Sphingomonas sp. HXN-200 | (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones | Regio- and stereoselective hydroxylation | researchgate.net |

Table 3: Examples of Regioselective Functionalization Reactions

Introduction of Additional Stereocenters

The diastereoselective functionalization of the pyrrolidine ring allows for the creation of multiple stereocenters, which is of great importance in drug discovery. Various strategies have been developed to achieve this, often starting from proline or its derivatives.

One approach involves the palladium-catalyzed directed C(sp³)–H arylation at the 3-position of proline derivatives, leading to cis-2,3-disubstituted pyrrolidines as single stereoisomers. nih.gov Another method is the diastereoselective synthesis of highly functionalized proline derivatives through a copper(I)-catalyzed reaction of CF₃-substituted allenynes and tosylazide. nih.govatamanchemicals.com

Furthermore, the synthesis of polysubstituted pyrroles can be achieved from 3-oxo pyrrolidine 2-carboxylates, where electrophiles are regioselectively introduced at the C-4 position via dianion intermediates. google.com

| Starting Material | Reaction | Product | Stereochemical Outcome | Reference |

| N-protected L-proline amides | Pd-catalyzed C(sp³)–H arylation with aryl iodides | cis-2,3-disubstituted pyrrolidines | Single stereoisomer | nih.gov |

| CF₃-substituted allenynes, Tosylazide | Cu(I)-catalyzed cascade reaction | Highly functionalized 3-ethynyl proline derivatives | High diastereoselectivity | nih.govatamanchemicals.com |

| 3-Oxo pyrrolidine 2-carboxylates | Reaction with electrophiles via dianions | 4-Substituted 3-oxo pyrrolidine 2-carboxylates | Regioselective introduction of substituents | google.com |

Table 4: Methods for Introducing Stereocenters in the Pyrrolidine Ring

Ester Group Transformations

The propyl ester group of this compound can undergo various transformations, including hydrolysis, transesterification, and reduction, providing access to other important proline derivatives.

Hydrolysis of the ester bond, typically under acidic or basic conditions, yields the corresponding carboxylic acid, (S)-pyrrolidine-2-carboxylic acid (L-proline). rroij.comnih.gov This reaction is often a necessary step in peptide synthesis or for the preparation of other derivatives.

Transesterification allows for the conversion of the propyl ester to other esters, for example, by reacting with a different alcohol in the presence of an acid or base catalyst. This can be useful for modifying the properties of the molecule or for introducing specific ester groups required for subsequent reactions.

Reduction of the ester group, commonly with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords the corresponding alcohol, (S)-pyrrolidin-2-ylmethanol, also known as L-prolinol. nih.govatamanchemicals.com L-prolinol is a valuable chiral auxiliary and a precursor for the synthesis of various pharmaceuticals. nih.govatamanchemicals.com

| Transformation | Reagents | Product | Significance | Reference |

| Hydrolysis | Dilute acid or base | (S)-Pyrrolidine-2-carboxylic acid | Access to the free carboxylic acid | rroij.comnih.gov |

| Transesterification | Alcohol, Acid or Base catalyst | Different (S)-pyrrolidine-2-carboxylate ester | Modification of ester group | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (S)-Pyrrolidin-2-ylmethanol (L-Prolinol) | Chiral auxiliary and synthetic precursor | nih.govatamanchemicals.com |

Table 5: Common Ester Group Transformations

Transesterification Reactions

Transesterification is a fundamental reaction in organic chemistry where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This process is particularly useful for modifying this compound to introduce different ester functionalities, which can alter the compound's solubility, reactivity, and biological interactions. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com Conversely, basic conditions typically involve an alkoxide nucleophile that directly attacks the carbonyl carbon. masterorganicchemistry.com For proline esters, methods such as the Fischer-Speier esterification, which involves bubbling dry HCl gas through a suspension of the amino acid in an alcohol, are common. sciencemadness.org Other methods include using thionyl chloride to form an acid chloride intermediate, which then reacts with the desired alcohol. sciencemadness.orggoogle.com

The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions, such as racemization at the chiral center.

Table 1: Examples of Transesterification Methods for Proline Esters

| Method | Catalyst/Reagents | Description | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Dry HCl gas, Alcohol | A classic method where the amino acid is suspended in an alcohol and saturated with dry HCl gas. | sciencemadness.org |

| Acid Chloride Formation | Thionyl chloride, Alcohol | The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with an alcohol. | google.com |

| Pyridine-Catalyzed Esterification | Pyridine or DMAP, HCl, Alcohol | Proline is reacted with an alcohol in the presence of a pyridine catalyst and HCl. | google.com |

Reduction to Alcohol Derivatives

The reduction of the carboxylate group in this compound to a primary alcohol yields (S)-prolinol, a valuable chiral building block. nih.govwikipedia.org (S)-prolinol and its derivatives are utilized in a wide range of applications, including as chiral auxiliaries, ligands in asymmetric catalysis, and as precursors for the synthesis of pharmaceuticals. nih.govwikipedia.org

The most common method for this reduction is the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.govwikipedia.org This reagent efficiently reduces the ester functionality to the corresponding alcohol while preserving the stereochemistry at the C2 position. Lithium borohydride (B1222165) (LiBH₄) is another effective reducing agent for this transformation. nih.gov

Table 2: Common Reducing Agents for Proline Esters

| Reducing Agent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous ether or THF, often at reduced temperatures followed by warming. | nih.govwikipedia.org |

| Lithium Borohydride | LiBH₄ | Ethereal solvents like THF. | nih.gov |

| Sodium Borohydride | NaBH₄ | Typically used in protic solvents like isopropanol (B130326). | google.com |

Amidation Reactions to Form Pyrrolidine-2-carboxamides

Amidation of this compound involves the reaction of the ester with an amine to form a pyrrolidine-2-carboxamide. These amides are significant as they are key structural motifs in numerous biologically active compounds and pharmaceuticals. For instance, L-prolinamide is a precursor in the synthesis of the breast cancer drug Alpelisib. nih.gov

The direct reaction of an ester with an amine is often slow and requires harsh conditions. Therefore, the synthesis of pyrrolidine-2-carboxamides typically proceeds by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with an amine using a peptide coupling reagent. However, direct amidation can be achieved. For example, proline ester hydrochlorides can be reacted with ammonia (B1221849) or ammoniacal liquor in an alcoholic solvent to produce the corresponding prolinamide. google.com In a one-pot synthesis, N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized by reacting the corresponding acid with various amines using thionyl chloride in dichloromethane. nih.gov

Table 3: Selected Pyrrolidine-2-carboxamide Synthesis Applications

| Target Compound Class | Synthetic Application | Reagents | Reference |

|---|---|---|---|

| N-Substituted Pyrrolidine-2-carboxamides | Mimics of antimicrobial peptides | Thionyl chloride, various amines | nih.gov |

| L-Prolinamide | Precursor for Alpelisib (cancer drug) | Reaction of pyridine derivative with L-prolinamide | nih.gov |

| (S)-Pyrrolidine-2-carboxamide | Precursor for Protirelin (peptide hormone) | Coupling of an acid with (S)-pyrrolidine-2-carboxamide | nih.gov |

Synthesis of Polymeric Materials Incorporating this compound Moieties

The incorporation of proline and its derivatives, such as this compound, into polymeric structures has garnered significant interest. These polymers can exhibit unique properties stemming from the rigid, chiral pyrrolidine ring, making them suitable for applications in areas like drug delivery, gene therapy, and catalysis.

One approach involves the polycondensation of proline derivatives. For example, N-protected 4-hydroxy-L-proline has been polymerized using methods like dicyclohexylcarbodiimide/(dimethylamino)pyridine (DCC/DMAP) activation to form poly(4-hydroxy-l-proline ester). acs.org Following polymerization, the protecting groups can be removed to yield a functional polyester (B1180765) capable of complexing with DNA, suggesting potential for gene delivery applications. acs.org The resulting poly(4-hydroxy-l-proline ester) showed excellent low cytotoxicity compared to other common gene delivery polymers. acs.org

Another strategy involves the radical polymerization of vinyl-pyrrolidone in the presence of chain transfer agents to create telechelic polymers with terminal carboxyl groups. nih.gov While not directly incorporating the this compound moiety, this demonstrates the synthesis of polymers based on the related pyrrolidone structure for pharmacological use, such as slowing the release of anticancer drugs. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

Proline's unique cyclic structure restricts the conformational freedom of peptide backbones. nih.govnih.gov Designing and synthesizing even more conformationally rigid analogues of proline can provide powerful tools for studying protein structure and for developing peptides and peptidomimetics with enhanced stability and specific biological activities. nih.govsigmaaldrich.com

A primary strategy for creating conformationally restricted analogues is the synthesis of bicyclic prolines. nih.govlu.lvlu.lv These structures, which fuse another ring onto the pyrrolidine framework, further limit the possible conformations. For example, bicyclo[3.2.0] and bicyclo[3.3.0] proline analogues have been synthesized through multi-step sequences involving key steps like [2+2] cycloadditions and reductive aminations. nih.gov These bicyclic analogues have been shown to be potent inhibitors of enzymes like arginase. nih.gov

Another approach involves introducing substituents onto the pyrrolidine ring, which can bias the ring's pucker (endo vs. exo) and influence the cis/trans isomerism of the preceding peptide bond. nih.govnih.gov For instance, 4-substituted prolines are readily synthesized from the inexpensive starting material 4-hydroxyproline. nih.govnih.gov The stereochemistry of the substituent at the C4 position has a predictable effect on the ring's conformation. nih.gov

Table 4: Strategies for Synthesizing Conformationally Restricted Proline Analogues

| Strategy | Key Synthetic Steps | Resulting Analogue Type | Reference |

|---|---|---|---|

| Bicyclic Ring Fusion | [2+2] Cycloaddition, Reductive Amination | Bicyclo[3.2.0]prolines, Bicyclo[3.3.0]prolines | nih.gov |

| Spirocyclization | Double allylic alkylation under phase transfer catalysis | 5-Azaspiro[2.4]heptanes | nih.gov |

| Ring Substitution | Modification of 4-hydroxyproline | 4-Substituted prolines (e.g., 4-fluoro, 4-amino) | nih.gov |

| Ring Size Homologation | Synthesis from different precursors | Azetidine-2-carboxylic acid (smaller), Pipecolic acid (larger) | sigmaaldrich.com |

Computational and Theoretical Studies on S Propyl Pyrrolidine 2 Carboxylate Systems

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of (S)-propyl pyrrolidine-2-carboxylate is crucial to its function as a catalyst. Quantum chemical calculations are instrumental in determining the preferred conformations of the molecule and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum mechanical methods for studying molecular systems. While specific studies focusing solely on this compound are not extensively documented in the literature, the principles of applying these methods are well-established from research on the parent compound, proline, and its other derivatives.

These studies typically involve geometry optimization of various possible conformers of the molecule. For this compound, this would include an analysis of the puckering of the five-membered pyrrolidine (B122466) ring and the rotational isomers (rotamers) around the C-C and C-O single bonds of the propyl ester group. The relative energies of these conformers are calculated to identify the most stable structures.

Illustrative Data from DFT Calculations on Proline Analogs:

| Conformer | Dihedral Angle (N-Cα-C-O) | Relative Energy (kcal/mol) |

| A | -160° | 0.00 |

| B | 60° | 1.5 |

| C | 180° | 3.2 |

Note: This table is illustrative and based on typical energy differences found in proline derivatives. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of discrete energy minima, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov By simulating the motion of atoms based on a force field, MD simulations can explore the conformational landscape of this compound and reveal the flexibility of the pyrrolidine ring and the propyl ester chain. nih.gov

These simulations can identify the most populated conformational states and the timescales of transitions between them. This information is critical for understanding how the catalyst's shape adapts during a chemical reaction.

Transition State Modeling for Asymmetric Reactions Involving this compound

This compound is a chiral molecule and is often employed as a catalyst in asymmetric synthesis to produce one enantiomer of a product preferentially. Transition state modeling is a key computational tool for understanding and predicting the stereochemical outcome of these reactions.

Energy Profiles and Reaction Path Analysis

Computational chemists can model the entire course of a reaction catalyzed by this compound by mapping out the potential energy surface. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. The reaction path connects these stationary points, and the highest energy point along this path corresponds to the transition state. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For proline-catalyzed reactions, a key intermediate is the enamine formed between the catalyst and a carbonyl substrate. The subsequent reaction of this enamine with an electrophile proceeds through a highly organized transition state.

Prediction of Enantioselectivity via Computational Methods

The enantioselectivity of a reaction catalyzed by this compound is determined by the energy difference between the transition states leading to the two different enantiomeric products. A lower activation energy for the transition state leading to the (S)-product, for instance, will result in the preferential formation of that enantiomer.

Computational models, particularly DFT, have been successfully used to predict the enantioselectivity of reactions catalyzed by proline and its derivatives. nih.gov These models take into account the non-covalent interactions, such as hydrogen bonding and steric hindrance, that stabilize one transition state over the other.

Example of Calculated Energy Differences for Diastereomeric Transition States:

| Transition State | Product Enantiomer | Calculated ΔG‡ (kcal/mol) | Predicted Enantiomeric Excess |

| TS-R | R | 22.5 | 96% ee (S) |

| TS-S | S | 20.1 |

Note: This table illustrates how the calculated free energy of activation (ΔG‡) for the two competing transition states can be used to predict the enantiomeric excess of the reaction. The data is hypothetical for a reaction catalyzed by this compound.

Docking Studies and Molecular Recognition in Catalysis

In the context of catalysis, docking studies can be used to understand how the catalyst, this compound, interacts with the reactants to form a reactive complex. This is a crucial first step in the catalytic cycle.

Molecular recognition, the specific binding of one molecule to another, is at the heart of catalysis. In this case, it involves the formation of key intermediates, such as the aforementioned enamine. Computational docking can predict the preferred binding modes of substrates to the catalyst and highlight the intermolecular interactions that are responsible for this recognition. These interactions can include hydrogen bonds, electrostatic interactions, and van der Waals forces. Understanding these interactions is vital for explaining the catalyst's activity and for the rational design of new and improved catalysts.

Substrate-Catalyst Binding Interactions

The catalytic efficacy of this compound, like other proline-derived organocatalysts, is fundamentally dependent on the formation of specific interactions with the substrate molecules. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in characterizing the transition states of reactions catalyzed by proline and its derivatives. nih.govresearchgate.net These studies reveal that the binding of substrates is a highly organized process involving the formation of key intermediates, such as enamines or iminium ions. pnas.org